molecular formula C12H17NO2 B13568710 Tert-butyl 2-amino-6-methylbenzoate

Tert-butyl 2-amino-6-methylbenzoate

Cat. No.: B13568710
M. Wt: 207.27 g/mol
InChI Key: SCOWBCHXUOEXDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-6-methylbenzoate is an organic compound that belongs to the class of benzoates. It is characterized by a tert-butyl ester group attached to a benzoic acid derivative, which also contains an amino group and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-amino-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-6-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the use of tert-butyl chloroformate as a reagent. In this process, 2-amino-6-methylbenzoic acid is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is usually carried out at room temperature and yields this compound as the main product.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-6-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Tert-butyl 2-amino-6-methylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Tert-butyl 2-amino-6-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-methylbenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-4-methylbenzoate
  • Tert-butyl 2-amino-5-methylbenzoate
  • Tert-butyl 2-amino-3-methylbenzoate

Uniqueness

Tert-butyl 2-amino-6-methylbenzoate is unique due to the specific positioning of the amino and methyl groups on the benzene ring. This positioning influences its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

tert-butyl 2-amino-6-methylbenzoate

InChI

InChI=1S/C12H17NO2/c1-8-6-5-7-9(13)10(8)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3

InChI Key

SCOWBCHXUOEXDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.